![molecular formula C10H9BrN2O2 B11759926 methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11759926.png)
methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and receptors. The structure of this compound features a pyrrolo[2,3-b]pyridine core, which is known for its versatility in drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Forms: Compounds with altered oxidation states.
科学的研究の応用
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes such as fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Biological Studies: Investigated for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
Chemical Biology: Utilized in the study of molecular interactions and pathways involving pyrrolo[2,3-b]pyridine derivatives.
作用機序
The mechanism of action of methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents, such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Pyrrolopyrazine Derivatives: Compounds with a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-6(10(14)15-2)3-12-9-8(5)7(11)4-13-9/h3-4H,1-2H3,(H,12,13) |
InChIキー |
XSZJZEGCTFYPTH-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CNC2=NC=C1C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
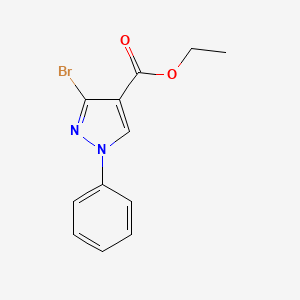
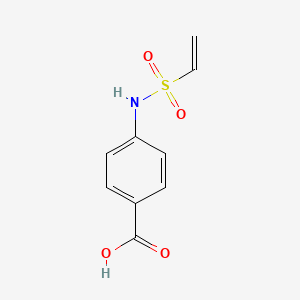
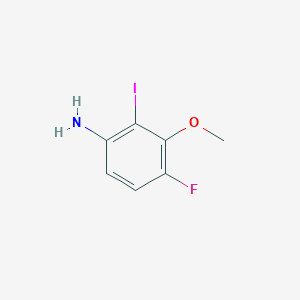
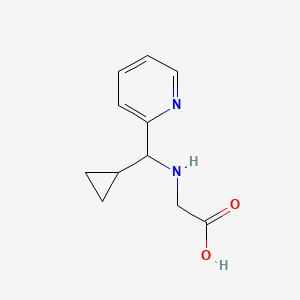
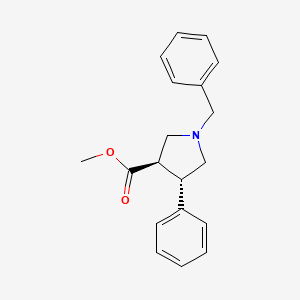

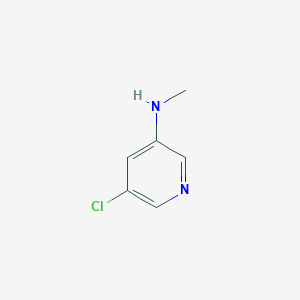


![tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11759903.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11759918.png)
